N-(3-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylamine: This can be achieved by the chlorination of aniline.
Synthesis of 6-(thiophen-2-yl)pyridazine: This involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable reagent.
Formation of the acetamide linkage: The final step involves the reaction of 3-chlorophenylamine with 6-(thiophen-2-yl)pyridazine in the presence of a sulfanylating agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl groups.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfanyl group can facilitate interactions with thiol-containing proteins, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
- **N-(3-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
- **N-(3-Fluorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the thiophenyl and pyridazinyl groups also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C16H12ClN3OS2 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c17-11-3-1-4-12(9-11)18-15(21)10-23-16-7-6-13(19-20-16)14-5-2-8-22-14/h1-9H,10H2,(H,18,21) |
InChI Key |
LSAZGOWOUAOJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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